4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide
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Overview
Description
4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a phenyl group and a dimethylamino-benzenecarbothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Attachment of the Dimethylamino-benzenecarbothioyl Moiety: This step involves the reaction of dimethylaminobenzaldehyde with a thiocarbonyl compound, followed by coupling with the phenylpiperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiocarbonyl group, converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them potential candidates for therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Dimethylamino)benzenecarbothioyl]-N,N-dimethylaniline: Similar in structure but with different substituents on the piperazine ring.
4,4’-Bis(dimethylamino)thiobenzophenone: Shares the dimethylamino-benzenecarbothioyl moiety but differs in the core structure.
Uniqueness
4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is unique due to its combination of a piperazine ring with a phenyl group and a dimethylamino-benzenecarbothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
Biological Activity
The compound 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₂N₃S₂
- Molecular Weight: 358.52 g/mol
The compound features a piperazine ring, a dimethylamino group, and a carbothioamide moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperazine derivatives have shown their ability to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization: Certain complexes have demonstrated cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells like A549 (lung carcinoma) and HeLa (cervix carcinoma) .
- DNA Interaction: Similar compounds have been reported to interact with DNA, causing crosslinking and subsequent cellular damage .
Neuropharmacological Effects
Piperazine derivatives are known for their interaction with neurotransmitter systems. The compound's structural features suggest potential activity at:
- Dopamine Receptors: Analogous compounds have shown high affinity for dopamine D3 receptors, indicating possible applications in treating neurological disorders .
- Serotonin Receptors: Some studies suggest that piperazine derivatives can modulate serotonin receptor activity, which may contribute to their anxiolytic and antidepressant effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cancer progression or neurotransmitter metabolism.
- Receptor Modulation: By binding to neurotransmitter receptors, the compound may alter neuronal signaling pathways.
- Oxidative Stress Induction: Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cellular apoptosis.
Case Studies and Research Findings
Properties
IUPAC Name |
4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S2/c1-22(2)18-10-8-16(9-11-18)19(25)23-12-14-24(15-13-23)20(26)21-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISQPWHGKHNQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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